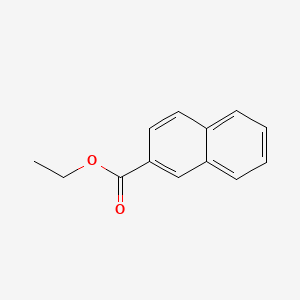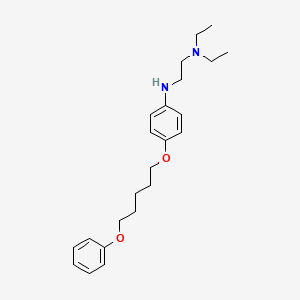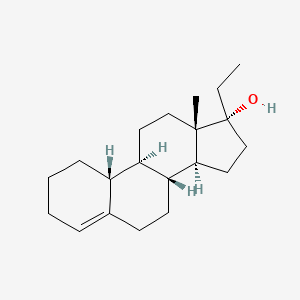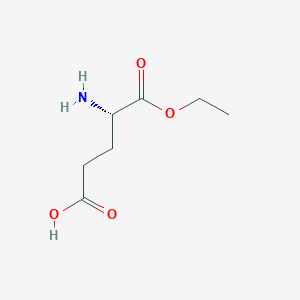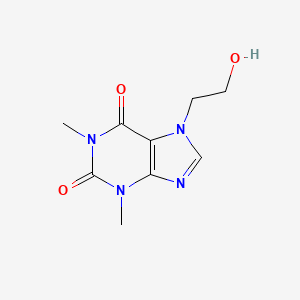
Etofilina
Descripción general
Descripción
Etofilina, también conocida como 7-(2-hidroxietil)teofilina, es un derivado de la teofilina, un broncodilatador conocido. La this compound se utiliza principalmente por sus efectos broncodilatadores, que ayudan a aliviar la broncoconstricción. A menudo se utiliza en combinación con otros broncodilatadores para mejorar los efectos terapéuticos .
Aplicaciones Científicas De Investigación
La etofilina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en química analítica para el desarrollo de métodos cromatográficos.
Biología: Se estudia por sus efectos en las vías de señalización celular y su potencial como herramienta de investigación en biología celular.
Medicina: Se investiga su potencial terapéutico en el tratamiento de enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica (EPOC).
Industria: Se utiliza en la formulación de productos farmacéuticos debido a sus propiedades broncodilatadoras
Mecanismo De Acción
La etofilina ejerce sus efectos al inhibir la enzima fosfodiesterasa, lo que lleva a un aumento de los niveles intracelulares de AMP cíclico. Esto da como resultado la relajación del músculo liso bronquial, lo que lleva a la broncodilatación. Además, la this compound actúa como un antagonista del receptor de adenosina, contribuyendo aún más a sus efectos broncodilatadores .
Análisis Bioquímico
Biochemical Properties
Etofylline interacts with various enzymes and proteins in the body. As an adenosine antagonist, it likely interacts with adenosine receptors and other related proteins . The nature of these interactions involves the blocking of adenosine receptors, which leads to muscle relaxation in the bronchi .
Cellular Effects
Etofylline has significant effects on various types of cells, particularly those in the respiratory system. It influences cell function by blocking adenosine receptors, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, Etofylline exerts its effects through binding interactions with biomolecules such as adenosine receptors. This binding leads to the inhibition of these receptors, resulting in muscle relaxation in the bronchi .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La etofilina se sintetiza mediante la alquilación de la teofilina. El proceso implica la reacción de la teofilina con óxido de etileno en condiciones controladas para introducir el grupo hidroxietil en el átomo de nitrógeno de la molécula de teofilina .
Métodos de Producción Industrial
La producción industrial de this compound generalmente implica reacciones de alquilación a gran escala utilizando óxido de etileno. La reacción se lleva a cabo en un solvente como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas para garantizar la conversión completa de la teofilina a this compound .
Análisis De Reacciones Químicas
Tipos de Reacciones
La etofilina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo y ácidos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede conducir a la formación de varios derivados de hidroxietil .
Comparación Con Compuestos Similares
La etofilina es similar a otros derivados de la xantina como la teofilina, la cafeína y la teobromina. Es única en su patrón de sustitución específico, que le confiere propiedades farmacológicas distintas. A diferencia de la teofilina, la this compound no se convierte en teofilina en el cuerpo, lo que ofrece una ventana terapéutica más amplia y menos efectos secundarios .
Lista de Compuestos Similares
Teofilina: Un broncodilatador utilizado para tratar enfermedades respiratorias.
Cafeína: Un estimulante del sistema nervioso central que se encuentra en el café y el té.
Teobromina: Un compuesto que se encuentra en el chocolate con efectos estimulantes leves.
Propiedades
IUPAC Name |
7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRCRWQMGIBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023031 | |
| Record name | Etofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID7968631 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
519-37-9 | |
| Record name | Etofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etofylline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETOFYLLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etofylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L164909TBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Etofylline and what is its primary therapeutic use?
A1: Etofylline, also known as 7-(2-Hydroxyethyl)theophylline, is a xanthine derivative primarily used as a bronchodilator. []
Q2: How does Etofylline exert its bronchodilatory effect?
A2: While the exact mechanism of action is not fully elucidated, Etofylline is believed to inhibit phosphodiesterase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation in the airways. []
Q3: What is the molecular formula and weight of Etofylline?
A3: The molecular formula of Etofylline is C8H12N4O3, and its molecular weight is 212.21 g/mol. []
Q4: Is there spectroscopic data available for Etofylline?
A4: Yes, spectroscopic data including UV, IR, and NMR have been used to characterize Etofylline and distinguish it from other related compounds. [] []
Q5: How soluble is Etofylline?
A5: Etofylline exhibits poor solubility in water, particularly at physiological pH levels. This property has implications for its formulation and bioavailability. [] []
Q6: What is the dissolution rate of Etofylline from its capsule formulation?
A6: Etofylline exhibits a slow dissolution rate from its capsule formulation in both simulated gastric and intestinal fluids. This slow dissolution contributes to its incomplete absorption. []
Q7: What are the primary metabolites of Etofylline in the body?
A7: Unlike some other theophylline derivatives, Etofylline does not metabolize into theophylline. [] It is primarily excreted unchanged in the urine. []
Q8: How is Etofylline absorbed and distributed in the body?
A8: Etofylline is absorbed from the gastrointestinal tract, but its absorption is incomplete. [] It exhibits a rapid distribution phase followed by a slower elimination phase. []
Q9: What is the elimination half-life of Etofylline?
A9: The elimination half-life of Etofylline is approximately 4.1 hours. []
Q10: What is Etofylline Clofibrate?
A10: Etofylline Clofibrate is a chemical compound formed by the esterification of Etofylline with Clofibric acid. [] It was developed as a potential antilipemic agent with combined bronchodilatory properties. [] []
Q11: How does Etofylline Clofibrate exert its antilipemic effect?
A11: Etofylline Clofibrate is metabolized in the body to release Clofibric acid and Etofylline. [] Clofibric acid is a known antilipemic agent that lowers serum cholesterol and triglyceride levels. [] The exact mechanism by which Etofylline contributes to the overall antilipemic activity is not fully understood but may involve a synergistic interaction with Clofibric acid. [] []
Q12: What types of formulations have been investigated for Etofylline delivery?
A14: Researchers have explored the incorporation of Etofylline into matrix tablets [] and hard gelatin capsules containing Gelucire matrix granules. [] These formulations aim to achieve controlled release profiles and potentially enhance its bioavailability.
Q13: What analytical techniques are commonly employed to study Etofylline?
A15: High-performance liquid chromatography (HPLC), [] [] [] thin-layer chromatography (TLC), [] [] and UV spectrophotometry [] are frequently used techniques for the qualitative and quantitative analysis of Etofylline in various matrices.
Q14: Have mass spectrometry techniques been applied to the analysis of Etofylline?
A16: Yes, tandem mass spectrometry (MS/MS) has been successfully employed to analyze Etofylline, demonstrating the inter-instrument and inter-laboratory transferability of a tandem mass spectral reference library. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


